REACTION_CXSMILES
|
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[CH:10]=[CH:11][C:12]1[C:13]([O:22]CC2C=CC=CC=2)=[N:14][C:15]([CH3:21])=[C:16]([CH:18]([OH:20])[CH3:19])[CH:17]=1.C(OC1C=CC=CN=1)C1C=CC=CC=1>>[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[CH2:10][CH2:11][C:12]1[C:13](=[O:22])[NH:14][C:15]([CH3:21])=[C:16]([CH:18]([OH:20])[CH3:19])[CH:17]=1
|
Name
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3-[2-(benzoxazol-2-yl)ethenyl]-5-(1-hydroxyethyl)-6-methyl-2-benzyloxypyridine
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(=NC2=C1C=CC=C2)C=CC=2C(=NC(=C(C2)C(C)O)C)OCC2=CC=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=NC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=NC2=C1C=CC=C2)CCC=2C(NC(=C(C2)C(C)O)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |